ゲニステイン 4'-O-グルクロン酸抱合体

説明

Genistein 4’-O-glucuronide is an acrovestone and an isoflavonoid . It is a naturally occurring chemical constituent with a similar chemical structure to mammalian estrogens .

Synthesis Analysis

The synthesis of isoflavone remains a crucial auxiliary in the traditional logic of structural explanation of natural analogs . Because of the ease with which isoflavones may be converted into most other kinds of isoflavonoids, they are usually the first synthetic targets .Molecular Structure Analysis

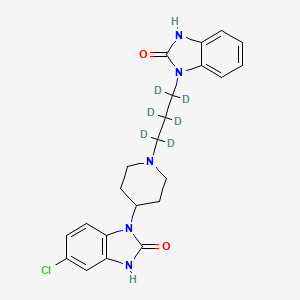

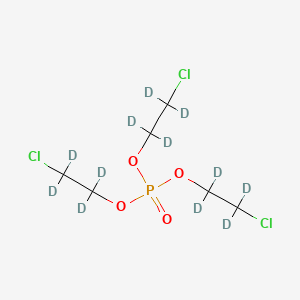

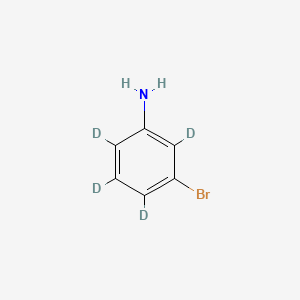

The molecular formula of Genistein 4’-O-glucuronide is C21H18O11 . The molecular weight is 446.4 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Genistein, the parent compound of Genistein 4’-O-glucuronide, has been widely investigated for its anticancer properties . The discovery of genistein’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer, especially gastric and colorectal cancer .Physical And Chemical Properties Analysis

Genistein 4’-O-glucuronide has a molecular weight of 446.4 g/mol . Its molecular formula is C21H18O11 . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .科学的研究の応用

がん管理

ゲニステインは、一般的に見られるイソフラボンであり、その抗がんの可能性について広く評価されてきました . それは、乳がん、肺がん、前立腺がんの管理における使用の可能性を示しています . それは、がんにおけるアポトーシスと生存シグナルを調節します .

健康上の利点

抗がん特性に加えて、ゲニステインは、そのフィトエストロゲン特性により、骨の健康の改善や閉経後の合併症の軽減などの健康上の利点があります .

代謝

摂取後のヒト血漿で観察された主な代謝産物は、ゲニステイン-7-グルクロン酸抱合体、4'-グルクロン酸抱合体、7-硫酸抱合体、4'-硫酸抱合体、4',7-ジグルクロン酸抱合体、および7-グルクロン酸抱合体-4'-硫酸抱合体でした . マロニルグルコシド抱合経路は、イソフラボンにとって保存された経路です .

慢性疾患予防

ゲニステインは、多くの慢性疾患の予防と治療のための第一選択と考えられています . それは、イソフラボン構造による様々な健康上の利点を発揮します .

生合成経路

ゲニステインは、植物ではシキミ酸経路を介して生合成され、そのグルコシドであるゲニスティンとして存在することができます . それは摂取後に非常に簡単に代謝されますが、低吸収と生体変換プロセスは、そのバイオアベイラビリティとさらなる活性を指示します <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

作用機序

Target of Action

Genistein 4’-O-glucuronide, a derivative of Genistein, primarily targets protein-tyrosine kinase and topoisomerase-II . These enzymes play a crucial role in cell growth and division. Genistein also interacts with nuclear estrogen receptors , altering the transcription of cell-specific genes .

Mode of Action

Genistein inhibits the activity of protein-tyrosine kinase and topoisomerase-II, thereby blocking enzymes required for cell growth . By interacting with nuclear estrogen receptors, Genistein can alter the transcription of cell-specific genes, which may decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

Genistein affects various biochemical pathways. It has been shown to induce G2 phase arrest in human and murine cell lines . It also modulates apoptosis and survival signaling in cancer cells . Genistein changes the antioxidant enzyme expression to impede oxidative stress and increase the Bcl 2 –Bax ratio, promoting autophagy-dependent apoptosis .

Pharmacokinetics

Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is present in plants in its inactive form, as glycosides genistin , and afterward changed through metabolic processes to active aglycones .

Result of Action

The molecular and cellular effects of Genistein’s action are significant. It may inhibit cancer cell growth by blocking enzymes required for cell growth . It has also been postulated that Genistein enhances the phosphorylation and activation of p53, while decreasing the ratio of Bcl-2/Bax and the level of phosphorylated Akt (also known as protein kinase B), which result in cells undergoing apoptosis .

将来の方向性

生化学分析

Biochemical Properties

Genistein 4’-O-glucuronide is involved in various biochemical reactions. It is a product of the glycosylation of Genistein . Glycosylation increases the water solubility of Genistein, facilitating its storage and accumulation in plant cells . The glycosyltransferase UGT74W1, specific for Genistein 4’-O-glucuronide, has been identified in Bacopa monniera .

Cellular Effects

Genistein, the aglycone form of Genistein 4’-O-glucuronide, has been shown to have significant effects on various types of cells and cellular processes . It has been shown to inhibit protein-tyrosine kinase and topoisomerase-II activity, which are crucial for cell growth . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Genistein 4’-O-glucuronide exerts its effects through its aglycone form, Genistein . Genistein inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to the induction of G2 phase arrest in human and murine cell lines .

Temporal Effects in Laboratory Settings

Genistein, its aglycone form, has been shown to change the antioxidant enzyme expression to impede oxidative stress and increase the Bcl 2 –Bax ratio, promoting autophagy-dependent apoptosis in MCF-7 breast cancerous cells .

Dosage Effects in Animal Models

Genistein, its aglycone form, has been studied for its potential in the management of several types of cancers, including breast, lung, and prostate cancers .

Metabolic Pathways

Genistein 4’-O-glucuronide is involved in the metabolic pathways of Genistein . Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside Genistin .

Transport and Distribution

Genistein, its aglycone form, has been shown to be transported and distributed within cells and tissues .

Subcellular Localization

The glycosyltransferase UGT74W1, specific for Genistein 4’-O-glucuronide, has been shown to localize in the vascular bundle .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEBJNCJBWUPCK-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671254 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245084-07-5 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Genistein 4'-O-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/no-structure.png)

![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)